molecular formula C10H11NO4 B7869640 3-Isopropoxy-4-nitrobenzaldehyde

3-Isopropoxy-4-nitrobenzaldehyde

Cat. No. B7869640
M. Wt: 209.20 g/mol
InChI Key: DZPGYRKQXMJARK-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropoxy-4-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-4-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nitration in Flow Chemistry

    The selective and efficient nitration of 2-isopropoxybenzaldehyde to produce 2-isopropoxy-5-nitrobenzaldehyde, an important building block in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalysts, was achieved using continuous flow chemistry. This process involved red fuming HNO3 and a flow-through silicon-glass microreactor, emphasizing the reproducibility and efficiency of the process (Knapkiewicz et al., 2012).

  • Kinetic Modeling of Benzaldehyde Nitration

    A study on the kinetics of benzaldehyde nitration in mixed acid demonstrated the formation of both 2-nitrobenzaldehyde and 3-nitrobenzaldehyde. The yields of these compounds were found to be influenced by the mixed acid composition, leading to a reaction network consisting of equilibrium and irreversible reactions (Russo et al., 2017).

  • Solid-State Photoreaction with Indole

    An investigation into the solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole revealed the formation of nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol. This study provides insights into the dual pathway from an oxetane intermediate in the formation of these compounds (Meng et al., 1994).

  • Electrocatalytic Activity of Dihydroxybenzaldehydes

    The oxidative electrodeposition of dihydroxybenzaldehyde (DHB) isomers on glassy carbon electrodes was explored for their electrocatalytic activity toward NADH oxidation. This has potential applications in biosensor design based on coupled dehydrogenase enzymatic activities (Pariente et al., 1996).

  • Structural Characterization of (E)-Nitrobenzaldehyde Nitrophenylhydrazones

    The study of isomeric compounds like (E)-nitrobenzaldehyde nitrophenylhydrazones revealed complex chains of rings and dimers formed through hydrogen bonding. These findings are significant for understanding molecular interactions and crystal structures (Ferguson et al., 2005).

  • Aldehyde-Olefination Catalysts

    Research on (Eta2-alkyne)methyl(dioxo)rhenium complexes as aldehyde-olefination catalysts highlighted their use in the olefination of aldehydes. The study involved spectroscopic studies and in situ NMR spectroscopy to understand the mechanism and the nature of the active species (Santos et al., 2003).

properties

IUPAC Name

4-nitro-3-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10-5-8(6-12)3-4-9(10)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGYRKQXMJARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-4-nitrobenzaldehyde

Synthesis routes and methods

Procedure details

3.0 g of 3-hydroxy-4-nitrobenzaldehyde, 30 ml of acetonitrile, 5.9 g of caesium carbonate and 4.1 ml of 2-iodopropane are successively introduced into a three-necked round-bottomed flask under argon. The reaction mixture is heated at 70° C. for 17 h. After cooling to ambient temperature, the mixture is filtered through a sintered glass filter and the filtrate is concentrated to dryness under reduced pressure. The residue is taken up in a mixture of 50 ml of ethyl acetate and 15 ml of water, and then separated by settling out. The aqueous phase is separated and the organic phase is washed with 10 ml of water. The organic phase is then dried over magnesium sulfate and then concentrated to dryness under reduced pressure, so as to obtain 3.6 g of 3-isopropoxy-4-nitrobenzaldehyde in the form of a dark brown liquid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.